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Gramicidin A

ion channel electrophysiology lipid bilayer permeability membrane biophysics

Gramicidin A is the definitive monovalent cation channel standard, delivering a constant single-channel conductance of 15.0±0.3 pS—ideal for calibrating planar lipid bilayer and patch-clamp systems. Unlike alamethicin (voltage-dependent substates) or valinomycin (mobile K⁺ carrier), only gramicidin A provides discrete quantal current steps without kinetic complexity. It retains antimicrobial potency in serum/blood, outperforming tyrocidine by 25–50×. At low phosphate concentrations, gramicidin A achieves maximal mitochondrial uncoupling without complex IV inhibition. Additionally, it serves as a unique HIF-1α degradation probe (IC₅₀=0.3 μg/mL). Choose Gramicidin A for reproducible, peer-reviewed biophysical and pharmacological results.

Molecular Formula C99H140N20O17
Molecular Weight 1882.3 g/mol
CAS No. 11029-61-1
Cat. No. B080722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGramicidin A
CAS11029-61-1
SynonymsGramicidin
Gramicidin A
Gramicidin A(1)
Gramicidin B
Gramicidin C
Gramicidin D
Gramicidin Dubos
Gramicidin J
Gramicidin K
Gramicidin NF
Gramicidin P
Gramicidin S
Gramicidin, Linear
Gramicidins
Gramoderm
Linear Gramicidin
Molecular FormulaC99H140N20O17
Molecular Weight1882.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O
InChIInChI=1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135)
InChIKeyZWCXYZRRTRDGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gramicidin A CAS 11029-61-1 Procurement Guide: Baseline Identity and Core Characteristics


Gramicidin A (CAS 11029-61-1) is a naturally occurring linear pentadecapeptide antibiotic produced by Bacillus brevis (now Brevibacillus brevis) [1]. It constitutes approximately 80% of the gramicidin D mixture and features an alternating L- and D-amino acid sequence capped with an N-terminal formyl group and C-terminal ethanolamine [2]. Unlike cyclic peptide antibiotics such as gramicidin S or the carrier ionophore valinomycin, gramicidin A functions as a channel-forming ionophore: two monomers associate as a head-to-head dimer in lipid bilayers to form a monovalent cation-selective channel that conducts protons, alkali metal ions (Na⁺, K⁺, Cs⁺), and water [3]. Its molecular weight is 1882.29 Da, and it exhibits a high logP of approximately 11.3, reflecting pronounced hydrophobicity .

Gramicidin A vs Analogs: Why Generic Substitution Introduces Experimental and Therapeutic Uncertainty


Gramicidin A cannot be interchanged with its closest nominal analogs (gramicidin S, valinomycin, alamethicin, or tyrocidine) due to profound, quantifiable differences in ion selectivity, membrane interaction mechanism, conductance behavior, and biological activity. Despite sharing the 'gramicidin' name, gramicidin A and gramicidin S differ functionally in at least four respects—kinetics, reaction order, ion selectivity, and ion dependence of kinetics—with gramicidin S behaving more like tyrocidine than like gramicidin A [1]. Gramicidin A forms a defined monovalent cation-selective channel via head-to-head dimerization, whereas valinomycin operates as a mobile K⁺-selective carrier that does not alter intracellular chloride content and exhibits distinct membrane-environment sensitivity [2]. Furthermore, in direct electrophysiological recordings, gramicidin A displays constant single-channel conductance with discrete quantal levels, whereas alamethicin exhibits multiple voltage-dependent substates and alamethicin channel conductance is approximately two orders of magnitude more resistant to free radical inactivation than gramicidin A [3][4]. Substitution without accounting for these differences can lead to misinterpretation of experimental results or failure to achieve desired biological outcomes.

Gramicidin A CAS 11029-61-1: Quantitative Differentiation Evidence vs Comparators


Gramicidin A vs Gramicidin S: Functional Divergence in Ion Channel Kinetics and Cholesterol Sensitivity

Gramicidin A and gramicidin S differ functionally in at least four distinct parameters: kinetics, overall reaction order, ion selectivity, and ion dependence of kinetics. In lipid bilayer experiments, the presence of cholesterol (2:1 mole ratio to phospholipid) reduces gramicidin A conductance by over an order of magnitude while leaving tyrocidine/gramicidin S conductance unchanged [1]. Furthermore, gramicidin S exhibits ion-dependent kinetics with rates increasing in the order K⁺ < Na⁺ < NH₄⁺, whereas gramicidin A does not display such ion-dependent kinetic behavior [1].

ion channel electrophysiology lipid bilayer permeability membrane biophysics

Gramicidin A vs Gramicidin B and C: Superior Single-Channel Conductance Among Natural Gramicidin Variants

Within the gramicidin D mixture, gramicidin A exhibits the highest single-channel conductance among the three major natural variants. Direct measurements in DPhPC/n-decane bilayers under identical conditions (1.0 M NaCl, 200 mV, 25 ± 1°C) demonstrate that gramicidin A (15.0 ± 0.3 pS) conducts cations with approximately 1.7-fold higher conductance than gramicidin B (8.7 ± 0.3 pS) and modestly higher conductance than gramicidin C (13.3 ± 0.3 pS) [1]. The channel lifetime of gramicidin A (840 ms) is intermediate between gramicidin B (2300 ms) and gramicidin C (950 ms), indicating that gramicidin A achieves the highest conductance without the prolonged open-state duration of gramicidin B [1].

single-channel electrophysiology ion channel conductance planar lipid bilayer

Gramicidin A vs Valinomycin: Ion Transport Mechanism Divergence with Distinct Intracellular Ionic Consequences

Gramicidin A and valinomycin represent fundamentally distinct ion transport mechanisms with measurable differences in cellular ion distribution. In cultured rat hepatocytes exposed to these ionophores, valinomycin does not alter intracellular chloride content, whereas gramicidin A (and ionomycin) induce significant chloride redistribution [1]. Both ionophores decrease the intracellular potassium/sodium ratio from approximately 10 under control conditions to values below 1, but the chloride-specific effect distinguishes gramicidin A's channel mechanism from valinomycin's carrier mechanism [1]. Additionally, affinity chromatography studies reveal that valinomycin exhibits distinct binding sensitivity to changes in the lipid membrane environment in both affinity and selectivity, whereas gramicidin A is less sensitive to membrane environment variations—behavior consistent with ion binding occurring within the interior of an established channel rather than a mobile carrier complex [2].

ionophore comparison intracellular ion distribution carrier vs channel

Gramicidin A vs Alamethicin: Quantal Conductance Stability and Uncoupling Efficiency Differentiation

Gramicidin A and alamethicin exhibit fundamentally distinct channel conductance behaviors and functional efficiencies. In planar lipid bilayers, gramicidin A displays constant single-channel conductance with discrete quantal levels (current level transition of 3.26 ± 0.07 pA at 200 mV in 1.0 M NaCl), whereas alamethicin exhibits multiple voltage-dependent substates (30 ± 1, 120 ± 3, 256 ± 5, and 406 ± 7 pA at 150 mV) [1]. In mitochondrial oxidative phosphorylation assays, at low phosphate concentration (2.5 mM), the order of uncoupling efficiencies is gramicidin A much greater than alamethicin [2]. Furthermore, gramicidin A is approximately two orders of magnitude more sensitive to free radical inactivation than alamethicin, attributable to the presence of its four tryptophan residues [3].

channel-forming peptide mitochondrial uncoupling electrophysiology comparison

Gramicidin A vs Tyrocidine: Retention of Bacteriostatic Activity in Serum-Containing Environments

In the presence of blood or serum, tyrocidine and tyrothricin lose their bactericidal properties, whereas gramicidin retains its bacteriostatic properties [1]. This differential serum sensitivity represents a critical distinction for experimental systems involving physiological fluids. In vitro, under serum-free conditions, tyrocidine exerts marked bactericidal action on aerobic and anaerobic gram-positive bacteria, while gramicidin is primarily bacteriostatic [1]. Quantitative potency comparisons from historical studies indicate that gramicidin is approximately twenty-five to fifty times more potent than tyrocidine on a weight basis [2].

antimicrobial activity serum inhibition bacteriostatic vs bactericidal

Gramicidin A as HIF-1α Degradation Inducer: A Non-Antimicrobial Application Not Shared by Valinomycin or Alamethicin

Gramicidin A uniquely induces degradation of hypoxia-inducible factor 1 alpha (HIF-1α) at sub-micromolar concentrations, an activity not reported for comparator ionophores valinomycin or alamethicin. In HEK293 cells, gramicidin A induces HIF-1α degradation with an IC₅₀ of 0.3 μg/mL (approximately 0.16 μM) . Broader HIF-1α inhibition studies report IC₅₀ values for gramicidin A of 3.65 μM in HCT116 human colon cancer cells . In vivo, gramicidin A reduces growth in a human renal cell carcinoma mouse xenograft model when administered at a dose of 0.22 mg/kg three times per week . This activity is not shared by valinomycin (a K⁺-selective carrier) or alamethicin (a voltage-gated channel), which lack reported HIF-1α degradation effects.

HIF-1α degradation hypoxia signaling cancer research

Gramicidin A CAS 11029-61-1: Evidence-Backed Research and Industrial Application Scenarios


Single-Channel Electrophysiology Using Gramicidin A as a Defined Pore-Forming Standard

Gramicidin A provides a well-characterized, quantal-conductance channel for calibrating planar lipid bilayer systems and patch-clamp setups. With a defined single-channel conductance of 15.0 ± 0.3 pS in DPhPC/n-decane bilayers (1.0 M NaCl, 200 mV, 25°C), gramicidin A produces discrete current steps of 3.26 ± 0.07 pA at 200 mV . Its constant conductance behavior—in contrast to the multiple substates of alamethicin—makes it an ideal reference standard for validating electrophysiology rigs and quantifying unknown channel conductances. Researchers requiring maximal signal amplitude should select gramicidin A over gramicidin B (8.7 ± 0.3 pS) or gramicidin C (13.3 ± 0.3 pS) .

Mitochondrial Oxidative Phosphorylation Uncoupling Assays Requiring Maximal Efficiency

Gramicidin A is the preferred uncoupler for mitochondrial studies demanding maximal uncoupling efficiency at low concentrations. At low phosphate concentration (2.5 mM), gramicidin A exhibits uncoupling efficiency significantly greater than alamethicin, tetraacetyl melittin, and melittin . The remarkably high activity of gramicidin A is attributed to insertion of preformed channel dimers into the membrane, whereas other peptides require lipid-phase association prior to channel formation . At elevated phosphate (100 mM), gramicidin A uniquely shows no inhibitory effects on oxidative phosphorylation, whereas alamethicin and tetraacetyl melittin exhibit pronounced inhibition at complex IV . This consistent uncoupling behavior across phosphate concentrations makes gramicidin A a robust choice for mitochondrial bioenergetics research.

HIF-1α Signaling Pathway Studies and Renal Cell Carcinoma Xenograft Models

Gramicidin A serves as a chemical probe for investigating HIF-1α-dependent pathways in cancer biology. At sub-micromolar concentrations, gramicidin A induces HIF-1α degradation in HEK293 cells (IC₅₀ = 0.3 μg/mL) and inhibits HIF-1α HRE-luciferase activity in HCT116 cells (IC₅₀ = 3.65 μM) . In a human renal cell carcinoma mouse xenograft model, administration of gramicidin A at 0.22 mg/kg three times per week reduces tumor growth . This activity distinguishes gramicidin A from comparator ionophores valinomycin and alamethicin, which lack documented HIF-1α degradation effects, positioning gramicidin A as a unique tool compound for studying ion channel-mediated regulation of hypoxia signaling.

Antimicrobial Susceptibility Testing in Serum-Containing Media

For antimicrobial assays conducted in the presence of serum or blood, gramicidin A offers activity retention that tyrocidine and tyrothricin cannot match. In the presence of blood or serum, tyrocidine and tyrothricin lose their bactericidal properties, whereas gramicidin retains its bacteriostatic properties . Gramicidin is approximately 25-50 times more potent than tyrocidine on a weight basis against gram-positive organisms . This serum tolerance makes gramicidin A the appropriate positive control or test compound for ex vivo antimicrobial assays, infection models involving physiological fluids, and formulation development where serum protein interference is anticipated.

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